molecular formula C10H13NO B13813756 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol

1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol

Cat. No.: B13813756
M. Wt: 163.22 g/mol
InChI Key: MXHFNJLDXMYSAO-UHFFFAOYSA-N
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Description

1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol is a pyridine-based compound featuring a propenyl substituent at the 4-position of the pyridine ring and an ethanol moiety at the 2-position. Its structure combines aromaticity (pyridine ring) with unsaturated (propenyl) and polar (ethanol) functional groups, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(4-prop-1-en-2-ylpyridin-2-yl)ethanol

InChI

InChI=1S/C10H13NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-6,8,12H,1H2,2-3H3

InChI Key

MXHFNJLDXMYSAO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)C(=C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol typically involves the reaction of 4-prop-1-en-2-ylpyridine with an appropriate reagent to introduce the ethanol group. One common method is the reduction of 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction methods, with optimization for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of 1-(4-Prop-1-en-2-ylpyridin-2-yl)methanol.

    Substitution: The ethanol group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanone

    Reduction: 1-(4-Prop-1-en-2-ylpyridin-2-yl)methanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Prop-1-en-2-ylpyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Key Observations:

  • Functional Group Influence: The ethanol group in the target compound introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., ethanol, water) compared to ketone-containing analogs like 1-(4-aminophenyl)-3-(pyridine-4-yl)prop-2-en-1-one, which exhibit lower polarity .
  • Synthetic Pathways: Most analogs are synthesized via Claisen-Schmidt condensation (e.g., pyridinecarboxaldehyde + ketone in alkaline ethanol), followed by recrystallization . The ethanol group in the target compound may require additional reduction steps (e.g., NaBH₄ reduction of a ketone intermediate).

Mechanistic Insights:

  • The propenyl group in the target compound may enhance π-π stacking interactions with biological targets (e.g., enzymes or DNA), a feature observed in pyrazoline derivatives with similar alkenyl substituents .
  • The ethanol moiety could improve metabolic stability compared to ketone analogs, which are prone to enzymatic reduction or oxidation .

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